molecular formula C18H20N4OS B6454853 2-tert-butyl-N-[4-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548984-66-1

2-tert-butyl-N-[4-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454853
CAS No.: 2548984-66-1
M. Wt: 340.4 g/mol
InChI Key: YZBJRHLXOHQNFL-UHFFFAOYSA-N
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Description

The compound “2-tert-butyl-N-[4-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide” is a complex organic molecule. It contains an imidazo[1,2-b]pyridazine core, which is a type of heterocyclic compound . The molecule also has a tert-butyl group, a methylsulfanyl group, and a carboxamide group attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazo[1,2-b]pyridazine ring, and the attachment of the tert-butyl, methylsulfanyl, and carboxamide groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For example, the tert-butyl group might be susceptible to oxidation, and the carboxamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Mechanism of Action

2-tert-butyl-N-[4-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a fluorescent probe that can be used to detect ROS in living cells. It works by binding to the ROS and emitting a fluorescence signal when the ROS is present. This allows researchers to visualize the presence of ROS in the cell.
Biochemical and Physiological Effects
This compound has been studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-tert-butyl-N-[4-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide has several advantages for lab experiments. It is a synthetic compound, so it is relatively easy to obtain and use in experiments. It is also a fluorescent probe, so it can be used to detect ROS in living cells. Additionally, it has been shown to have a variety of biochemical and physiological effects, which makes it useful for studying the structure and function of membrane proteins.
However, there are also some limitations to using this compound in lab experiments. For example, it is a relatively new compound and there is still much to be learned about its effects. Additionally, it is a synthetic compound, so it is not as widely available as some other compounds.

Future Directions

There are several potential future directions for 2-tert-butyl-N-[4-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide. For example, further research could be done to investigate its effects on other biochemical and physiological processes. Additionally, further research could be done to explore its potential applications in drug discovery and development. Finally, further research could be done to investigate its potential applications in the detection and treatment of cancer.

Synthesis Methods

2-tert-butyl-N-[4-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide can be synthesized using a three-step procedure. The first step involves the reaction of 2-tert-butyl-N-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridazine-3-carboxylic acid with ammonium acetate in the presence of acetic anhydride. This results in the formation of the N-acylated derivative. The second step involves the reaction of the N-acylated derivative with acetic anhydride and ammonium acetate to form an imidazopyridine ring. The third step involves the reaction of the imidazopyridine ring with aqueous sodium hydroxide to form this compound.

Scientific Research Applications

2-tert-butyl-N-[4-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide has been studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. It has also been used to study the interaction between proteins and lipids in the cell membrane. Furthermore, this compound has been used to study the structure and function of membrane proteins.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be flammable .

Properties

IUPAC Name

2-tert-butyl-N-(4-methylsulfanylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-18(2,3)15-11-22-16(20-15)10-9-14(21-22)17(23)19-12-5-7-13(24-4)8-6-12/h5-11H,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBJRHLXOHQNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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